6-(3-Fluorophenyl)-2-{1-[6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-Fluorophenyl)-2-{1-[6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a fluorophenyl group, a pyridazine ring, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-{1-[6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyridazine intermediate in the presence of a palladium catalyst.
Formation of the Azetidinyl Group: This can be done through the reaction of an appropriate azetidinone with the pyridazine intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-{1-[6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like nitric acid or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(3-Fluorophenyl)-2-{1-[6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-{1-[6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
- Other pyridazine derivatives
Uniqueness
6-(3-Fluorophenyl)-2-{1-[6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one is unique due to its combination of a fluorophenyl group, a pyridazine ring, and an azetidinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-13(2)26-19(28)9-7-18(24-26)21(30)25-11-16(12-25)27-20(29)8-6-17(23-27)14-4-3-5-15(22)10-14/h3-10,13,16H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXHEVRLJPPTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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